Thiazolo[4,5-c]pyridine-2-carbonitrile
Description
Contextual Significance of Fused Pyridine (B92270) and Thiazole (B1198619) Heterocycles in Medicinal Chemistry and Organic Synthesis
The fusion of pyridine and thiazole rings creates a class of bicyclic heterocycles known as thiazolopyridines. These scaffolds are of considerable interest in medicinal chemistry and organic synthesis due to their diverse biological activities and versatile chemical properties. tandfonline.comresearchgate.net Thiazole itself is a core component of numerous natural products and synthetic drugs, including Vitamin B1 (thiamine) and various antimicrobial agents. actascientific.com The pyridine ring, a ubiquitous feature in pharmaceuticals, enhances a molecule's pharmacokinetic properties, often by participating in hydrogen bonding with biological targets. mdpi.com
When fused, these two heterocycles generate a rigid, planar structure that can interact effectively with biological macromolecules. researchgate.net This structural feature has led to the development of thiazolopyridine derivatives with a wide array of pharmacological applications, including:
Anticancer agents researchgate.netnih.gov
Antimicrobial and antifungal agents mdpi.comresearchgate.net
Anti-inflammatory drugs researchgate.net
Kinase inhibitors (e.g., c-KIT, PI3K) nih.govnih.gov
Antiviral compounds ontosight.ai
Herbicidal agents researchgate.net
The synthetic versatility of the thiazolopyridine skeleton allows for extensive chemical modification, enabling chemists to fine-tune the biological activity and physical properties of these compounds for specific therapeutic or material science applications. tandfonline.comresearchgate.net
Specific Research Focus on the Thiazolo[4,5-c]pyridine-2-carbonitrile Scaffold
While the broader family of thiazolopyridines has been extensively studied, the specific isomer this compound is a less-explored member of this class. Research on this precise scaffold is not as widely published as its other isomers, such as the thiazolo[4,5-b] and thiazolo[5,4-b] analogs. However, its structural features suggest significant potential as a valuable synthetic intermediate and a pharmacologically active agent.
The primary points of research interest for this scaffold can be inferred from related structures:
The Nitrile Group as a Key Functional Handle: The 2-carbonitrile moiety (-C≡N) is a versatile functional group in organic synthesis. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to construct other heterocyclic rings. This makes this compound a valuable building block for creating more complex molecules and chemical libraries for drug discovery.
Bioisostere for Drug Design: The thiazolopyridine nucleus is often considered a bioisostere of purines, the core structures of DNA bases like adenine (B156593) and guanine. researchgate.netnih.gov This similarity allows molecules containing this scaffold to interact with biological targets that typically bind purines, such as kinases and other enzymes. The specific arrangement of nitrogen and sulfur atoms in the [4,5-c] isomer offers a unique electronic and steric profile for such interactions.
Potential as a Kinase Inhibitor: Many nitrile-containing heterocyclic compounds serve as "warheads" or key binding elements in targeted covalent inhibitors or as potent hydrogen bond acceptors in non-covalent inhibitors of various protein kinases. Given that other thiazolopyridine isomers have shown potent kinase inhibitory activity, the this compound scaffold is a logical candidate for investigation in this area. nih.govnih.gov
Positional Isomerism and Structural Analogs within Thiazolopyridine Systems
The Thiazolo[4,5-c]pyridine (B1315820) scaffold is one of several possible isomers. Understanding these isomeric forms is crucial for structure-activity relationship (SAR) studies in drug development. For example, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor in a kinase hinge region, and its position relative to the thiazole ring is critical for optimal binding. nih.gov
Below is a table highlighting the core structures of several key thiazolopyridine isomers.
| Isomer Name | Core Structure | Fusion Pattern |
|---|---|---|
| Thiazolo[4,5-c]pyridine | ![]() | Thiazole fused at the 3,4- (or c) face of the pyridine ring |
| Thiazolo[4,5-b]pyridine (B1357651) | ![]() | Thiazole fused at the 2,3- (or b) face of the pyridine ring |
| Thiazolo[5,4-b]pyridine (B1319707) | ![]() | Thiazole fused at the 2,3- (or b) face of the pyridine ring (alternate thiazole orientation) |
| Thiazolo[5,4-c]pyridine | ![]() | Thiazole fused at the 3,4- (or c) face of the pyridine ring (alternate thiazole orientation) |
| Thiazolo[3,2-a]pyridine | ![]() | Thiazole fused across the nitrogen and the alpha-carbon of the pyridine ring |
Research has shown that these subtle structural differences can lead to profound changes in biological function. For instance, derivatives of the Thiazolo[5,4-b]pyridine scaffold have been developed as potent inhibitors of c-KIT and PI3K kinases, while Thiazolo[4,5-b]pyridine derivatives have been explored as antimicrobial and anti-inflammatory agents. mdpi.comresearchgate.netnih.govnih.gov The systematic synthesis and comparative biological evaluation of these isomers are therefore essential for mapping the chemical space of this important heterocyclic family and unlocking its full therapeutic potential. tandfonline.com
Structure
3D Structure
Properties
IUPAC Name |
[1,3]thiazolo[4,5-c]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3S/c8-3-7-10-5-4-9-2-1-6(5)11-7/h1-2,4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKJDWUBDFFEMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC(=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417816-59-1 | |
| Record name | [1,3]thiazolo[4,5-c]pyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanistic Investigations of Thiazolo 4,5 C Pyridine 2 Carbonitrile Formation and Reactivity
Elucidation of Proposed Reaction Mechanisms in Cycloaddition and Condensation Reactions
The formation of the thiazolo[4,5-c]pyridine (B1315820) scaffold can be achieved through various synthetic strategies, with cycloaddition and condensation reactions being prominent among them. While specific studies on Thiazolo[4,5-c]pyridine-2-carbonitrile are limited, mechanistic insights can be drawn from analogous fused systems like thiazolo[4,5-c]pyridazines.
One proposed mechanism involves a [4+2] cyclocondensation process. This pathway typically features two sequential condensation reactions. For a related thiazolo[4,5-c]pyridazine synthesis, the mechanism begins with an acid-stimulated enolization of a thiazolidinone derivative. nih.gov This enol intermediate then adds to a carbonyl carbon of a reaction partner to form an adduct, which subsequently dehydrates. nih.gov A second intramolecular nucleophilic addition, followed by another dehydration step, results in the formation of the final fused ring system. nih.gov
Applying this logic to this compound, a plausible pathway could involve the reaction of a 4-aminopyridine-3-thiol (B1590733) derivative with a suitable two-carbon electrophile bearing a nitrile group or a precursor. The initial step would be the nucleophilic attack of the thiol group, followed by intramolecular condensation of the amino group to form the thiazole (B1198619) ring fused to the pyridine (B92270) core.
Alternatively, a multi-component reaction approach, which has been successfully used for other thiazolopyridine isomers, could proceed through a series of Knoevenagel condensations and Michael additions, catalyzed by a base, to construct the pyridine ring onto a pre-formed thiazole. researchgate.net
Table 1: Proposed Steps in Condensation Pathway for Thiazolo[4,5-c]pyridine Core
| Step | Description | Intermediate Type |
|---|---|---|
| 1 | Nucleophilic attack of a substituted pyridine-thiol on an electrophile. | Thioether adduct |
| 2 | Intramolecular cyclization via nucleophilic attack of an adjacent amino group. | Dihydrothiazolopyridine |
| 3 | Dehydration or Oxidation. | Aromatized Thiazolo[4,5-c]pyridine |
Intramolecular Cyclization Dynamics and Selectivity
Intramolecular cyclization is a key strategy for constructing the thiazolo[4,5-c]pyridine skeleton, often serving as the final ring-closing step. This process typically involves a pre-functionalized pyridine ring that undergoes cyclization to form the fused thiazole ring. For instance, in the synthesis of the isomeric thiazolo[5,4-b]pyridines, an intramolecular cyclization occurs following the reduction of a nitro group to an amine, which then reacts with an adjacent thiocyanate (B1210189) group in a one-pot reaction to form the thiazole ring. nih.gov
For this compound, a hypothetical intramolecular pathway could start from a 3-thiocyanato-pyridin-4-amine derivative. Upon activation, the amine nitrogen could attack the carbon of the thiocyanate group, leading to the formation of the fused five-membered ring.
Nucleophilic Aromatic Substitution (SNAr) within Fused Pyridine Systems
The pyridine ring is inherently electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SNAr), especially when activated by electron-withdrawing groups or when a good leaving group is present. pearson.com The fusion of a thiazole ring to the pyridine core, as in Thiazolo[4,5-c]pyridine, modulates the electronic distribution of the system and can influence its reactivity towards nucleophiles.
The SNAr mechanism proceeds via an addition-elimination pathway, involving the formation of a negatively charged Meisenheimer complex as a key intermediate. pearson.com The stability of this intermediate is crucial for the reaction to proceed. In the Thiazolo[4,5-c]pyridine system, the nitrogen atom of the pyridine and the sulfur atom of the thiazole ring can help delocalize the negative charge, thereby stabilizing the Meisenheimer complex.
Table 2: Predicted Reactivity for SNAr on a Halogenated Thiazolo[4,5-c]pyridine
| Position of Leaving Group | Predicted Reactivity | Rationale for Stabilization of Meisenheimer Complex |
|---|---|---|
| C4 | High | Negative charge stabilized by resonance involving the pyridine nitrogen (N5). |
| C7 | Moderate to High | Negative charge stabilized by the adjacent pyridine nitrogen (N5) and the thiazole ring. |
Role of Catalysts and Reagents in Directing Reaction Outcomes
The choice of catalysts and reagents is pivotal in the synthesis of this compound, as they direct the reaction pathway, influence yields, and control selectivity.
Base Catalysts: Bases like sodium acetate (B1210297) or N-methylmorpholine are often employed in condensation reactions to facilitate the formation of the pyridine ring onto a thiazole precursor. dmed.org.ua Stronger bases such as sodium hydride (NaH) are used to generate nucleophiles from precursors like cyanamide (B42294) for subsequent reactions. dmed.org.ua
Acid Catalysts: Brønsted or Lewis acids can be used to activate functional groups. For example, acetic acid can promote enolization in condensation steps. nih.gov Lewis acids like zinc chloride (ZnCl2) have been reported to catalyze three-component condensations effectively for the synthesis of related thiazolopyridines. dmed.org.ua
Metal Catalysts: Transition metals, particularly palladium and copper, play a crucial role in forming the precursors needed for cyclization. Palladium catalysts like Pd(dppf)Cl2 are essential for Suzuki cross-coupling reactions to introduce aryl or other substituents onto the pyridine or thiazole rings before the final ring fusion. nih.govnih.gov Copper complexes have been used for cascade reactions involving the formation of the thiazole ring. dmed.org.ua
Specific Reagents: Dehydrating agents are often implicit in condensation reactions that are driven by the removal of water. Oxidizing agents, such as potassium ferricyanide (B76249), can be used in the final aromatization step to form the stable thiazolopyridine ring system from a dihydro- intermediate. dmed.org.ua For the introduction of the 2-carbonitrile group, reagents like copper(I) cyanide might be used in a nucleophilic substitution reaction on a 2-halo-thiazolo[4,5-c]pyridine precursor.
Table 3: Common Catalysts and Reagents in Thiazolopyridine Synthesis
| Catalyst/Reagent Type | Example(s) | Role in Synthesis |
|---|---|---|
| Base Catalyst | N-methylmorpholine, NaH, K2CO3 | Promotes condensation and cyclization reactions. dmed.org.uamdpi.com |
| Acid Catalyst | Acetic Acid, ZnCl2 | Activates carbonyls, promotes enolization and condensation. nih.govdmed.org.ua |
| Metal Catalyst | Pd(dppf)Cl2, Copper complexes | Catalyzes cross-coupling (e.g., Suzuki) and cascade reactions. dmed.org.uanih.gov |
| Oxidizing Agent | Potassium ferricyanide | Aromatization of the heterocyclic core. dmed.org.ua |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. It is widely applied to heterocyclic systems to elucidate their structure, stability, and reactivity.
DFT calculations are instrumental in analyzing the electronic landscape of molecules through the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are crucial descriptors of molecular reactivity and electronic transitions. researchgate.netnih.gov
For instance, studies on related thiazole (B1198619) and pyridine (B92270) derivatives show that the HOMO is typically spread over the electron-rich portions of the molecule, such as the thiazole and phenyl rings, while the LUMO is localized on electron-acceptor moieties. mdpi.com A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron. nih.govresearchgate.net This analysis helps in understanding charge transfer within the molecule. researchgate.net The delocalization of these orbitals across the fused ring system is a key feature of its electronic structure. researchgate.net
Table 1: Representative Frontier Orbital Energies for Thiazole-Pyridine-Related Structures
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Thiazole-Pyridine Hybrid 1 | -6.260 | -0.552 | 5.707 |
| Thiazole-Pyridine Hybrid 2 | -5.523 | -0.016 | 5.507 |
Note: Data is derived from computational studies on related heterocyclic systems to illustrate typical values and is not specific to Thiazolo[4,5-c]pyridine-2-carbonitrile. nih.govresearchgate.net
DFT is also employed to predict the reactivity of different sites within a molecule and to model the energetics of chemical reactions. By calculating the energy of reactants, transition states, and products, researchers can map out plausible reaction mechanisms. For example, in the synthesis of related thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives, computational analysis can help understand the favorability of steps like the initial Knoevenagel condensation and subsequent intramolecular cyclization. nih.govresearchgate.net The electrophilicity and nucleophilicity of different atoms can be assessed, guiding synthetic strategies. The presence of electron-withdrawing groups, such as a nitrile function, or electron-donating groups can significantly alter the reactivity of the heterocyclic core, an effect that can be quantified through DFT. nih.gov
The three-dimensional structure and conformational flexibility of a molecule are critical to its function. DFT calculations can determine the most stable conformations by mapping the potential energy surface. Furthermore, techniques like Natural Bond Orbital (NBO) analysis provide insight into intramolecular interactions, such as charge delocalization and hyperconjugation. mdpi.com In studies of thiazole azo dyes, NBO analysis has revealed significant charge transfer from donor moieties (like a methoxyphenyl group) through the thiazole ring to acceptor groups. mdpi.com These interactions, which can stabilize the molecule by tens of kcal/mol, are crucial for understanding the electronic properties and potential for non-linear optical applications. mdpi.com
Molecular Dynamics Simulations for Ligand-Target Systems
Molecular dynamics (MD) simulations offer a dynamic view of how a ligand, such as a thiazolopyridine derivative, interacts with its biological target over time. Starting from a static docked pose, MD simulations model the atomic motions of the ligand-protein complex in a simulated physiological environment, providing insights into the stability and dynamics of the binding. nih.govphyschemres.org
Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).
RMSD tracks the deviation of the protein backbone or ligand atoms from their initial positions over the simulation time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand is stably bound. researchgate.netplos.org For example, in simulations of a thiazolo[3,2-a]pyridine derivative complexed with α-amylase, the complex was observed to stabilize after 25 nanoseconds. researchgate.netplos.org
RMSF measures the fluctuation of individual amino acid residues, highlighting which parts of the protein are flexible and which are constrained by ligand binding. researchgate.netplos.org Residues that show reduced fluctuation upon ligand binding are often key to the interaction.
MD simulations have been used to confirm the stability of docked complexes for various thiazolopyridine derivatives with targets like cyclin-dependent kinases (CDK4/6) and α-amylase. nih.govplos.org
In Silico Prediction and Assessment of Pharmacokinetic Characteristics
Before a compound can be considered for therapeutic development, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico tools provide early predictions of these characteristics, helping to prioritize candidates and identify potential liabilities. researchgate.net
For various thiazolopyridine derivatives, computational ADME predictions have been performed using web-based servers like SwissADME. plos.org These analyses often include:
Lipinski's Rule of Five: This rule assesses "drug-likeness" based on molecular weight (MW ≤ 500), lipophilicity (LogP ≤ 5), number of hydrogen bond donors (HBD ≤ 5), and number of hydrogen bond acceptors (HBA ≤ 10). nih.gov Derivatives of thiazolo-pyridopyrimidines and thiazolo[3,2-a]pyridines have been shown to adhere to this rule, suggesting good potential for oral bioavailability. nih.govplos.org
Topological Polar Surface Area (tPSA): This descriptor correlates with drug absorption and blood-brain barrier penetration. nih.gov For a series of thiazolo-pyridopyrimidines, tPSA values were found to be within the acceptable limit of 140 Ų. nih.gov
Number of Rotatable Bonds (nrotb): Molecular flexibility, quantified by nrotb, can impact oral bioavailability. A lower number (≤ 10) is generally preferred. nih.gov
Table 2: Predicted Physicochemical and ADME Properties for Representative Thiazolopyrimidine Analogs
| Property | Predicted Value Range | Guideline |
|---|---|---|
| Molecular Weight ( g/mol ) | < 500 | ≤ 500 |
| LogP | < 5 | ≤ 5 |
| Hydrogen Bond Acceptors | < 10 | ≤ 10 |
| Hydrogen Bond Donors | < 5 | ≤ 5 |
| Topological Polar Surface Area (tPSA) | 64.86 - 110.68 Ų | < 140 Ų |
Note: Data is derived from a computational study on a series of thiazolo-pyridopyrimidine derivatives (compounds 4a-p) and is not specific to this compound. nih.gov
Molecular Docking Investigations
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, typically a protein or nucleic acid. physchemres.orgactascientific.com This method is crucial in structure-based drug design for identifying potential inhibitors and understanding their binding mechanisms.
Thiazolopyridine scaffolds have been extensively studied using molecular docking against a wide array of biological targets. For example, derivatives have been docked into the active sites of:
Cyclin-Dependent Kinases (CDK4/6): To explore potential anticancer activity. nih.gov
α-Amylase: To investigate potential anti-diabetic agents. nih.govplos.org
DNA and DNA Gyrase: To assess antimicrobial and anticancer potential. actascientific.comnih.gov
Kinases like c-KIT and PI3K: To identify selective kinase inhibitors. nih.govnih.gov
The results of docking studies are typically reported as a docking score (in kcal/mol), where a more negative value indicates a stronger predicted binding affinity. nih.gov Analysis of the docked pose reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand in the binding pocket. nih.govnih.gov For instance, docking of a thiazolo[5,4-b]pyridine (B1319707) analog into the PI3Kα kinase showed a crucial hydrogen bond with the hinge residue Val851. nih.gov Similarly, a thiazolo[3,2-a]pyridine derivative showed multiple hydrogen bonds and hydrophobic interactions within the active site of α-amylase, with a strong docking score of -7.43 kcal/mol. nih.govplos.org
Table 3: Representative Docking Scores of Thiazolopyridine Derivatives Against Various Targets
| Compound Class | Target Protein | PDB ID | Docking Score (kcal/mol) |
|---|---|---|---|
| Thiazolo-pyridopyrimidine | CDK4 | 2W96 | -7.5 to -10.0 |
| Thiazolo-pyridopyrimidine | CDK6 | 6OQO | -7.8 to -10.5 |
| Thiazolo[4,5-b]pyridine (B1357651) derivative | DNA | 1BNA | -5.02 |
| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile | α-Amylase | 4W93 | -7.43 |
Note: Data is compiled from various studies on different thiazolopyridine isomers and derivatives to illustrate the application of molecular docking. nih.govnih.govactascientific.comnih.gov
Analysis of Ligand-Protein Binding Modes and Affinities
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein target. For derivatives of the thiazolo-pyridine scaffold, docking studies have been instrumental in estimating their inhibitory potential against various enzymes. The binding affinity is often expressed as a docking score or binding energy in kcal/mol, where a more negative value indicates a stronger interaction.
While specific docking studies for this compound are not extensively detailed in the available literature, research on structurally related compounds provides valuable insights into the potential binding affinities of this class of molecules. For instance, novel thiazole derivatives incorporating a pyridine moiety have been docked against bacterial DNA gyrase, showing docking scores ranging from -6.4 to -9.2 kcal/mol. nih.gov In another study, thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives were evaluated as inhibitors of α-amylase, with one potent compound exhibiting a binding energy of -7.43 Kcal/mol. nih.gov Furthermore, a thiazolo[5,4-b]pyridine derivative was found to have a significant binding energy of -9.13 kcal/mmol with the tubulin protein. researchgate.net These findings suggest that the thiazolo-pyridine core is a promising scaffold for developing inhibitors with strong binding affinities to various biological targets.
| Compound Class | Protein Target | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Novel Thiazole Derivatives with Pyridine | DNA Gyrase | -6.4 to -9.2 | nih.gov |
| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile Derivatives | α-Amylase | -7.43 | nih.gov |
| Thiazolo[5,4-b]pyridine Derivatives | Tubulin | -9.13 | researchgate.net |
Identification of Critical Amino Acid Residues and Interaction Types
Understanding the specific interactions between a ligand and the amino acid residues within a protein's active site is crucial for rational drug design. Computational studies on thiazolo-pyridine derivatives have identified key interactions that stabilize the ligand-protein complex. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, and water bridges.
For example, in the docking of thiazole derivatives with DNA gyrase, the amino acid residues Asp73, Asn46, and Arg136 were identified as critical for forming hydrogen bonds, which are essential for biological activity. nih.gov Similarly, molecular dynamics simulations of a thiazolo-pyridopyrimidine compound complexed with Cyclin-Dependent Kinase 6 (CDK6) revealed several key interactions. VAL96 was shown to form hydrogen bonds for approximately 75% of the simulation time and consistently formed water bridges with the ligand. nih.gov LYS35 maintained robust hydrogen bonds throughout the entire simulation and also participated in hydrophobic interactions. nih.gov TYR17 was also involved in hydrogen bonding for a significant portion of the simulation. nih.gov These water bridge interactions represent hydrogen bond-based connections facilitated by a water molecule. nih.gov
| Protein Target | Interacting Residue | Interaction Type | Reference |
|---|---|---|---|
| DNA Gyrase | Asp73 | Hydrogen Bond | nih.gov |
| Asn46 | Hydrogen Bond | nih.gov | |
| Arg136 | Hydrogen Bond | nih.gov | |
| CDK6 (6OQO) | VAL96 | Hydrogen Bond, Water Bridge | nih.gov |
| LYS35 | Hydrogen Bond, Hydrophobic | nih.gov | |
| TYR17 | Hydrogen Bond | nih.gov |
Advanced Quantum Chemical Topology Studies (e.g., Quantum Theory of Atoms in Molecules (QTAIM), Hirshfeld Surface Analysis)
Studies on various crystalline structures containing thiazole and pyridine moieties have utilized Hirshfeld analysis to deconstruct their complex intermolecular interaction networks. For one thiazolo-pyrimidine derivative, the analysis revealed that the most significant contributions to the crystal packing came from H⋯H (30.9%), Cl⋯H/H⋯Cl (20.7%), C⋯H/H⋯C (16.8%), and O⋯H/H⋯O (11.4%) contacts. nih.gov In another hydrated thiazolo-pyrimidine compound, the contributions were dominated by H⋯H (42.6%), followed by O⋯H/H⋯O (16.8%) and C⋯H/H⋯C (15.5%) contacts. researchgate.net These analyses highlight the prevalence of hydrogen bonding and van der Waals forces in stabilizing the crystal structures of such heterocyclic systems. scirp.org
| Compound Class | Interaction Type | Contribution (%) | Reference |
|---|---|---|---|
| Ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H- nih.govnih.govthiazolo[3,2-a]pyrimidine-6-carboxylate | H⋯H | 30.9 | nih.gov |
| Cl⋯H/H⋯Cl | 20.7 | nih.gov | |
| C⋯H/H⋯C | 16.8 | nih.gov | |
| O⋯H/H⋯O | 11.4 | nih.gov | |
| Ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H- nih.govnih.govthiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate | H⋯H | 42.6 | researchgate.net |
| O⋯H/H⋯O | 16.8 | researchgate.net | |
| C⋯H/H⋯C | 15.5 | researchgate.net |
Theoretical Treatment of Stereoisomerism and Proton Tautomerism
Theoretical studies are essential for understanding the structural dynamics of molecules, including stereoisomerism and proton tautomerism. Tautomers are constitutional isomers of organic compounds that readily interconvert, most commonly by the migration of a proton. For heterocyclic systems, predicting the most stable tautomer is important as different forms can exhibit distinct chemical and biological properties.
Research on related 4-amino-1,3-thiazol-2(5H)-one derivatives has employed theoretical calculations to study proton tautomerism of the amidine system. researchgate.net These studies concluded that the synthesized compounds exist exclusively in the amino tautomeric form in both the solid state and in dimethyl sulfoxide (B87167) solution. researchgate.net Another investigation on 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one found that while the compound exists solely as the 5-oxo tautomer in the solid state, it is present as a mixture of tautomers in solution, with the equilibrium being solvent-dependent. researchgate.net Such theoretical treatments provide a fundamental understanding of the structural preferences of thiazole-containing scaffolds under different conditions.
Predicted Collision Cross Section (CCS) Calculations
Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge. mdpi.com The collision cross section (CCS) is a key physicochemical property derived from these measurements, representing the effective area of the ion as it moves through a buffer gas. mdpi.com The reproducibility and accuracy of CCS values make them a valuable parameter for structural elucidation and compound identification. nih.gov
Computational methods, including machine learning models and trajectory-based calculations, have been developed to predict CCS values for various molecules and their adducts. mdpi.comnih.gov For this compound, predicted CCS values have been calculated for a range of adducts using the CCSbase prediction tool. uni.lu These theoretical values serve as a reference for identifying the compound in complex mixtures using IM-MS techniques. The predictions show, for example, a CCS of 133.0 Ų for the protonated molecule ([M+H]+) and 147.2 Ų for the sodiated adduct ([M+Na]+). uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 162.01204 | 133.0 |
| [M+Na]+ | 183.99398 | 147.2 |
| [M-H]- | 159.99748 | 135.5 |
| [M+NH4]+ | 179.03858 | 152.8 |
| [M+K]+ | 199.96792 | 142.9 |
| [M+H-H2O]+ | 144.00202 | 120.0 |
| [M+HCOO]- | 206.00296 | 149.1 |
| [M+CH3COO]- | 220.01861 | 146.2 |
| [M+Na-2H]- | 181.97943 | 138.9 |
| [M]+ | 161.00421 | 131.5 |
| [M]- | 161.00531 | 131.5 |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| nih.govnih.govThis compound |
| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile |
| Thiazolo[5,4-b]pyridine |
| Thiazolo-pyridopyrimidines |
| 4-amino-1,3-thiazol-2(5H)-one |
| 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one |
| Ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H- nih.govnih.govthiazolo[3,2-a]pyrimidine-6-carboxylate |
Structure Activity Relationship Sar and Structure Biological Activity Relationship Sbar Studies
Impact of Substituent Modifications on Biological Activity
Detailed SAR studies specifically for the Thiazolo[4,5-c]pyridine-2-carbonitrile core are not extensively documented in publicly available scientific literature. However, valuable insights can be inferred from studies on the closely related thiazolopyridine isomers, which share the same foundational heterocyclic structure. These studies highlight the sensitivity of biological activity to even minor chemical alterations.
While direct SAR data for substituents on the pyridine (B92270) moiety of this compound is limited, research on related thiazolopyridine isomers underscores the importance of this part of the molecule. For instance, in the thiazolo[5,4-b]pyridine (B1319707) series, functionalization at the 5- and 6-positions of the pyridine ring has been shown to be crucial for targeting the ATP-binding site of various kinases. nih.gov The nature and position of substituents can significantly modulate the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets.
The thiazole (B1198619) ring and its substituents are fundamental to the biological activity of this class of compounds. The thiazole moiety is a known pharmacophore present in numerous FDA-approved drugs. nih.gov Modifications to this ring, including the carbonitrile group at the 2-position, are expected to have a profound impact on the molecule's activity. The carbonitrile group, in particular, is a strong electron-withdrawing group that can participate in hydrogen bonding and other interactions with biological targets. In a study of 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives, the introduction of a terminal cyano group at the N3-position was found to play a role in their anti-leukemic activities. researchgate.net
The lipophilicity of thiazolopyridine derivatives, a measure of their hydrophobicity, is a key determinant of their biological activity. Studies on 2,3-dihydro nih.govmdpi.comthiazolo[4,5-b]pyridines have shown that the lipophilicity is highly dependent on the substituents. For example, the introduction of bromine atoms significantly increases the LogP value, which can affect the compound's ability to cross cell membranes and interact with its target. beilstein-journals.org The interplay between hydrophobicity, solubility, and biological activity is a critical consideration in the design of new therapeutic agents based on the thiazolopyridine scaffold.
The Significance of the Thiazolo[4,5-c]pyridine (B1315820) Core Architecture for Activity Profiles
The fused heterocyclic core of Thiazolo[4,5-c]pyridine is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov The specific arrangement of the fused thiazole and pyridine rings in the [4,5-c] isomer creates a unique three-dimensional shape and electronic distribution that dictates its binding affinity and selectivity for various receptors and enzymes. The combination of the electron-rich thiazole ring with the electron-deficient pyridine ring results in a distinct chemical personality that is central to its biological activity. mdpi.com
Comparative SAR Analysis with Related Heterocyclic Systems (e.g., Imidazopyridines)
A comparative analysis of the SAR of this compound with related heterocyclic systems, such as imidazo[4,5-c]pyridines, can provide valuable insights into the role of the thiazole sulfur atom versus an imidazole (B134444) nitrogen atom. Both thiazolopyridines and imidazopyridines are considered purine (B94841) isosteres and have been investigated for a wide range of biological activities. nih.gov
| Compound Class | Heterocyclic Core | Key SAR Observations |
| Thiazolopyridines | Thiazole fused to Pyridine | Activity is highly dependent on the nature and position of substituents on both the thiazole and pyridine rings. Lipophilicity is a key factor influencing bioactivity. mdpi.combeilstein-journals.org |
| Imidazopyridines | Imidazole fused to Pyridine | Similar to thiazolopyridines, the biological activity is modulated by substituents. The nitrogen atoms in the imidazole ring offer different hydrogen bonding opportunities compared to the thiazole sulfur. nih.gov |
Biological Activity and Molecular Mechanisms of Thiazolo 4,5 C Pyridine 2 Carbonitrile and Its Derivatives Research Findings
Enzyme Inhibition Studies and Mechanistic Insights
Derivatives of the thiazolopyridine core structure have been synthesized and evaluated for their inhibitory activity against several key enzymes implicated in human diseases, including cancer, inflammation, and thrombosis.
Phosphoinositide 3-Kinase (PI3K) Inhibition, including Isoform Selectivity
The phosphatidylinositol 3-kinases (PI3Ks) are a family of lipid kinases involved in crucial cellular processes such as cell growth, proliferation, and survival. nih.gov Dysregulation of the PI3K signaling pathway is a key factor in the development of many cancers, making these enzymes an important target for therapeutic intervention. nih.govmdpi.com
Research into thiazolo[5,4-b]pyridine (B1319707) derivatives has identified potent inhibitors of PI3K enzymes. nih.govmdpi.com A study focused on 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines revealed a compound, 19a , with nanomolar inhibitory activity against three of the four class I PI3K isoforms. nih.govmdpi.com The pyridyl group attached to the thiazolo[5,4-b]pyridine core was found to be a crucial moiety for potent enzymatic inhibition, as its replacement with a phenyl group led to a significant decrease in activity. nih.govmdpi.com
Molecular docking studies suggest that the 2-pyridyl thiazolo[5,4-b]pyridine scaffold fits effectively into the ATP-binding pocket of the PI3Kα kinase. mdpi.com Key interactions include a hydrogen bond with the Val851 residue in the hinge region and a water-mediated bridge with Typ836 and Asp810. mdpi.com Furthermore, a hydrogen bond between the sulfonamide group of the inhibitor and Lys802 was observed, contributing to the binding affinity. mdpi.com
The isoform selectivity of compound 19a was evaluated, demonstrating potent inhibition of PI3Kα, PI3Kγ, and PI3Kδ, with an approximately 10-fold lower activity against PI3Kβ. nih.govmdpi.com This selectivity is a critical aspect in the development of targeted cancer therapies, as different isoforms have distinct roles in normal and cancerous cells.
| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) |
|---|---|---|---|---|
| 19a | 3.4 | 32.5 | 1.8 | 2.5 |
Cyclin G-Associated Kinase (GAK) Interaction and Inhibition Studies
Cyclin G-associated kinase (GAK) is a serine/threonine kinase involved in clathrin-mediated membrane trafficking and has been identified as a potential target for antiviral therapies, particularly against viruses like dengue. nih.govresearchgate.net While the related isothiazolo[4,3-b]pyridine scaffold has been extensively studied for GAK inhibition, research on the thiazolo[4,5-c]pyridine (B1315820) core and its isomers has yielded different results. nih.govrsc.org
A study dedicated to the synthesis and evaluation of isothiazolo[4,5-b]pyridines, a close structural isomer of the target compound's core, found that none of the newly synthesized derivatives were active as GAK inhibitors. rsc.org This lack of activity was supported by in silico analysis. researchgate.net Similarly, a 3-N-morpholinyl-7-(3,4-dimethoxyphenyl)-isothiazolo[4,3-b]pyridine was reported to be completely devoid of GAK affinity. mdpi.com These findings suggest that the specific arrangement of nitrogen and sulfur atoms in the thiazolopyridine ring system is critical for GAK interaction, and scaffolds like thiazolo[4,5-c]pyridine are unlikely to be effective inhibitors of this kinase.
Glycogen Synthase Kinase-3 (GSK-3) Inhibition
Glycogen synthase kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a role in a multitude of cellular processes, including glycogen metabolism, gene transcription, and cell proliferation. nih.gov Its dysregulation has been linked to several diseases, including neurodegenerative disorders, diabetes, and cancer. nih.govnih.gov
While extensive research has been conducted on various heterocyclic scaffolds as GSK-3 inhibitors, there is a notable lack of specific data on the inhibitory activity of Thiazolo[4,5-c]pyridine-2-carbonitrile or its direct derivatives against GSK-3. Studies have identified other heterocyclic systems, such as thiadiazolidinediones and imidazo[1,5-a]pyridines, as potent GSK-3 inhibitors. nih.govgoogle.com For instance, certain 1H-indazole-3-carboxamide derivatives have shown GSK-3β inhibitory activity in the nanomolar range. nih.gov However, without direct experimental evidence, the potential for the Thiazolo[4,5-c]pyridine scaffold to inhibit GSK-3 remains speculative.
Inhibition of Other Key Biological Targets (e.g., CDK4/6, MurD, DNA gyrase, Topoisomerase II, COX-1, COX-2, 5-LOX, PDE4)
The versatility of the thiazolopyridine scaffold and related structures has prompted investigations into their inhibitory effects on a variety of other enzymes.
Cyclin-Dependent Kinase 4/6 (CDK4/6): CDK4 and CDK6 are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy, particularly for certain types of breast cancer. nih.gov Research into thiazolo-pyridopyrimidines has led to the identification of compounds with cytotoxic effects against cancer cell lines. researchgate.net For instance, compounds 4a and 4c from one study demonstrated promising activity against MCF-7 and MDAMB-231 breast cancer cell lines. researchgate.net
| Compound | MCF-7 IC₅₀ (µM) | MDAMB-231 IC₅₀ (µM) |
|---|---|---|
| 4a | 3.01 ± 0.04 | 4.12 ± 0.05 |
| 4c | 1.98 ± 0.02 | 3.45 ± 0.04 |
DNA gyrase and Topoisomerase II: These enzymes are essential for bacterial and human cell replication, respectively, by managing the topological state of DNA. They are well-established targets for antibacterial and anticancer drugs. brc.humdpi.com Studies on 4,5,6,7-tetrahydrobenzo[d]thiazole-based compounds have yielded potent inhibitors of DNA gyrase and topoisomerase IV from Staphylococcus aureus and Escherichia coli, with IC₅₀ values in the nanomolar range. brc.hu In the realm of anticancer research, certain thiazolo[3,2-a]pyrimidine derivatives have been identified as potent Topoisomerase II inhibitors. Compound 4c from a specific study demonstrated an IC₅₀ value of 0.23 µM, which was more potent than the standard drugs Etoposide and Doxorubicin. nih.gov
| Compound Class | Target Enzyme | Most Potent Compound | IC₅₀ (µM) |
|---|---|---|---|
| Thiazolo[3,2-a]pyrimidines | Topoisomerase II | 4c | 0.23 ± 0.01 |
| 4,5,6,7-tetrahydrobenzo[d]thiazoles | E. coli DNA gyrase | 29 | 0.056 |
| 4,5,6,7-tetrahydrobenzo[d]thiazoles | S. aureus DNA gyrase | 29 | 3.7 |
COX-1, COX-2, and 5-LOX: Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in the inflammatory pathway. nih.gov Thiazole (B1198619) and thiazolidinone derivatives have been investigated as dual inhibitors of COX and LOX, which could offer anti-inflammatory benefits with potentially fewer side effects than traditional NSAIDs. nih.govnih.gov For example, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine was identified as a potent 5-LOX inhibitor with an IC₅₀ of 127 nM. nih.gov
There is currently no specific information available regarding the inhibition of MurD or Phosphodiesterase 4 (PDE4) by this compound or its close derivatives.
Activated Coagulation Factor X (FXa) Inhibition Mechanisms
Activated Factor X (FXa) is a critical enzyme in the blood coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thromboembolic disorders. While direct data on this compound is lacking, research on related scaffolds has shown promise. Specifically, 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives have been investigated as orally active Factor Xa inhibitors. researchgate.net Additionally, the broader class of thiazolo[5,4-c]pyridine derivatives has been associated with anticoagulant and Factor Xa inhibitory activities, with Edoxaban being a notable example. tandfonline.com
Antimicrobial Research Pathways
The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Fused heterocyclic systems, including thiazolopyridines, have been a focus of this research due to their diverse biological activities. tandfonline.com
Studies on thiazolo[4,5-b]pyridine (B1357651) and thiazolo[4,5-d]pyrimidine derivatives have demonstrated their potential as antibacterial and antifungal agents. nih.govconsensus.appresearchgate.net For instance, a study on thiazolo[4,5-b]pyridine derivatives found that 2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid exhibited a minimal inhibitory concentration (MIC) of 12.5 µg/mL against Candida albicans. consensus.appresearchgate.net Another study on thiazolo[4,5-d]pyrimidine derivatives identified 2,3-Dihydro-3,6-diphenyl-5-(4'-bromobenzoylmethyl)thio-2-thioxothiazolo[4,5-d]pyrimidin-7(6H)one as a particularly active compound against Gram-positive bacteria and yeast-like fungi. nih.gov
| Compound Class | Compound | Organism | MIC (µg/mL) |
|---|---|---|---|
| Thiazolo[4,5-b]pyridines | 2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid | Candida albicans | 12.5 |
| Thiazolo[4,5-b]pyridines | Compound 4p | P. aeruginosa | 11.57 (µM) |
| Thiazolo[4,5-b]pyridines | Compound 4p | E. coli | 23.14 (µM) |
These findings underscore the potential of the broader thiazolopyridine scaffold in the development of new antimicrobial agents, although specific data for the this compound core is still needed.
Proposed Mechanisms of Action against Bacterial Strains
Derivatives of the thiazole and thiazolopyridine families have demonstrated notable antibacterial properties by targeting essential bacterial processes. A primary mechanism of action involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, transcription, and repair. By interfering with their function, these compounds disrupt DNA synthesis, ultimately leading to bacterial cell death. nih.gov
For instance, certain thiazole derivatives have shown potent inhibitory activity against S. aureus topoisomerase IV. nih.gov In silico studies and enzymatic assays have helped to elucidate the interactions between these compounds and the enzyme's active site. The 4,5-dibromo-1H-pyrrole-2-carboxamide moiety, when incorporated into a thiazole structure, can form hydrogen bonds with key residues like Asp73, mimicking the natural interactions of ATP. nih.gov Furthermore, substitutions on the thiazole ring can interact with other critical amino acids such as Arg76 and Arg136, enhancing inhibitory potency. nih.gov This targeted interference with DNA gyrase and topoisomerase IV represents a key strategy in the development of new antibacterial agents from the thiazolopyridine class. nih.gov
Antifungal Research Applications
The antifungal potential of thiazolopyridine derivatives has also been an area of active investigation. Studies have evaluated various substituted thiazolo[4,5-b]pyridines and thiazolo[4,5-d]pyrimidines against pathogenic fungal strains. researchgate.netnih.govnih.gov
Screening of newly synthesized compounds has identified molecules with significant activity. For example, 2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid was found to have a minimal inhibitory concentration (MIC) of 12.5 μg/mL against Candida albicans. researchgate.netconsensus.app Another study highlighted a thiazolo[4,5-d]pyrimidine derivative, 2,3-Dihydro-3,6-diphenyl-5-(4'-bromobenzoylmethyl)thio-2-thioxothiazolo[4,5-d]pyrimidin-7(6H)one, as being particularly active against yeast-like fungi. nih.gov These findings underscore the potential of the thiazolopyridine scaffold as a basis for the development of novel antifungal agents.
Table 1: Antifungal Activity of Selected Thiazolopyridine Derivatives
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid | Candida albicans | 12.5 µg/mL | researchgate.netconsensus.app |
| 2,3-Dihydro-3,6-diphenyl-5-(4'-bromobenzoylmethyl)thio-2-thioxothiazolo[4,5-d]pyrimidin-7(6H)one | Yeast-like fungi | Noted as remarkably active | nih.gov |
Anti-Proliferative and Anticancer Research
The anti-proliferative and anticancer activities of thiazolopyridine derivatives are among their most extensively studied properties. Research has focused on their ability to interfere with various cellular pathways crucial for cancer cell growth and survival.
Thiazole-containing compounds have been shown to interact with multiple signaling pathways implicated in cancer. One significant mechanism is the inhibition of protein and lipid kinases, which are often dysregulated in tumor cells. mdpi.com Kinases such as c-Met, Cyclin-Dependent Kinase 1 (CDK1), CLK1, and PI3Kα have been identified as targets for various thiazole derivatives. mdpi.com
Furthermore, thiazolo[5,4-b]pyridine derivatives have been developed as potent inhibitors of the c-KIT receptor tyrosine kinase, a key target in gastrointestinal stromal tumors (GIST). nih.gov Certain derivatives can effectively inhibit c-KIT mutants that are resistant to existing drugs like imatinib. This inhibition blocks downstream signaling pathways, leading to the induction of apoptosis and cell cycle arrest in cancer cells. nih.gov
Another critical pathway targeted by these compounds is DNA repair. Thiazole-containing molecules have been developed as potent inhibitors of poly ADP-ribose polymerase (PARP), an enzyme essential for repairing single-strand DNA breaks. mdpi.com By inhibiting PARP, these compounds cause an accumulation of DNA damage, which is particularly cytotoxic to cancer cells with existing DNA repair defects. mdpi.com
A prominent anticancer mechanism for thiazole and its fused-ring derivatives is the inhibition of tubulin polymerization. nih.gov Microtubules, which are dynamic polymers of tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a validated strategy for cancer therapy.
Derivatives of thiazole have been designed to bind to the colchicine-binding site on β-tubulin. nih.gov This binding prevents the polymerization of tubulin into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis. nih.gov Several studies have reported novel 2,4-disubstituted thiazole and 2,7-diaryl- nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidine derivatives that exhibit potent tubulin polymerization inhibition, with IC50 values in the low micromolar and even nanomolar range. nih.govnih.gov In some cases, these compounds have demonstrated greater potency than the reference drug Combretastatin A-4. nih.gov
Table 2: Tubulin Polymerization Inhibition by Thiazole Derivatives
| Compound Series | Key Feature | IC50 Value | Reference |
|---|---|---|---|
| 2,4-disubstituted thiazoles | 4-(3,4,5-trimethoxyphenyl) moiety | 2.00 ± 0.12 µM (Compound 7c) | nih.gov |
| 2,4-disubstituted thiazoles | 4-(3,4,5-trimethoxyphenyl) moiety | 2.38 ± 0.14 µM (Compound 9a) | nih.gov |
| 2,7-diaryl- nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidines | 2,7-diaryl substitution | 3-fold more powerful than CA-4 (Compound 5e) | nih.gov |
Anti-Inflammatory Mechanisms of Action
Derivatives of thiazolo[4,5-b]pyridin-2-one have been synthesized and evaluated for their anti-inflammatory properties. pensoft.netbiointerfaceresearch.comnih.gov The primary model used for these investigations is the carrageenan-induced rat paw edema model, a standard for assessing acute inflammation. pensoft.netbiointerfaceresearch.comresearchgate.net
The anti-inflammatory effects of these compounds are often compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen. pensoft.netbiointerfaceresearch.com Several synthesized thiazolo[4,5-b]pyridine derivatives have shown anti-inflammatory activity comparable or even superior to that of Ibuprofen. pensoft.netbiointerfaceresearch.com The proposed mechanism for this activity is linked to the inhibition of cyclooxygenase (COX) enzymes. Thiazole-containing structures have been identified as inhibitors of both COX-1 and COX-2, which are key enzymes in the prostaglandin synthesis pathway that mediates inflammation. nih.gov By inhibiting these enzymes, thiazolopyridine derivatives can effectively reduce the inflammatory response. nih.gov
Antioxidant Properties and Underlying Mechanisms
Research has also explored the antioxidant potential of novel thiazolo[4,5-b]pyridine derivatives. nih.govresearchgate.netpensoft.net Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases.
The primary mechanism underlying the antioxidant activity of these compounds is their ability to act as free radical scavengers. researchgate.netresearchgate.net The most common in vitro method used to assess this property is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govresearchgate.netpensoft.net In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured, which is indicative of its antioxidant capacity. Various synthesized thiazolo[4,5-b]pyridine-2-ones and related hydrazide derivatives have demonstrated significant scavenging effects, highlighting their potential to mitigate oxidative stress. pensoft.net
Advanced Characterization Techniques in Thiazolo 4,5 C Pyridine 2 Carbonitrile Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including Thiazolo[4,5-c]pyridine-2-carbonitrile. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, connectivity, and chemical environment of atoms.
In the ¹H NMR spectrum of thiazolo-pyridine derivatives, protons attached to the pyridine (B92270) ring typically appear as distinct signals in the aromatic region of the spectrum. nih.gov The precise chemical shifts and coupling patterns (e.g., doublets, triplets) allow for the unambiguous assignment of each proton to its position on the ring system. For instance, in related substituted pyridines, aromatic protons can be observed at specific chemical shifts, and their coupling constants provide information about adjacent protons. researchgate.net
Table 1: Expected NMR Data for this compound and its Derivatives
| Nucleus | Type of Atom | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H | Pyridine Ring Protons | 7.0 - 9.0 | The exact chemical shifts and coupling patterns depend on the substitution pattern and electronic environment. |
| ¹³C | Pyridine Ring Carbons | 110 - 160 | Chemical shifts are influenced by the nitrogen atom and substituents. |
| ¹³C | Thiazole (B1198619) Ring Carbons | 115 - 170 | Includes the carbon atom double-bonded to nitrogen and the bridgehead carbons shared with the pyridine ring. |
| ¹³C | Nitrile Carbon (-C≡N) | 110 - 125 | A characteristic signal for the cyano group. |
Structural elucidation is achieved by integrating data from both ¹H and ¹³C NMR, often supported by two-dimensional NMR techniques (like COSY, HSQC, and HMBC) to establish proton-proton and proton-carbon correlations.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation. These vibrational frequencies are characteristic of the types of bonds and functional groups.
For this compound, the most prominent and diagnostic absorption band in its IR spectrum is that of the nitrile (C≡N) group. This group typically exhibits a sharp, medium-intensity absorption band in the region of 2200-2260 cm⁻¹. nih.gov The presence of this distinct peak provides strong evidence for the cyano-functionalization of the thiazolopyridine core.
Other key vibrations include:
Aromatic C-H stretching: These vibrations typically appear above 3000 cm⁻¹.
C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the fused aromatic rings are observed in the 1400-1650 cm⁻¹ region. amhsr.org
C-S stretching: The vibration associated with the carbon-sulfur bond in the thiazole ring is weaker and appears at lower frequencies.
In derivatives where other functional groups are present, such as carbonyl (C=O) or amino (N-H) groups, their characteristic absorption bands would also be observed (e.g., C=O stretch around 1650-1750 cm⁻¹, N-H stretch around 3300-3500 cm⁻¹). nih.gov
Table 2: Characteristic IR Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Bond | Functional Group |
| 3000 - 3100 | C-H | Aromatic C-H Stretch |
| 2200 - 2260 | C≡N | Nitrile Stretch |
| 1400 - 1650 | C=N / C=C | Aromatic Ring Stretching |
Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. rsc.org
For this compound (C₇H₃N₃S), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass with the calculated theoretical mass (161.00476 Da). uni.lu
Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization methods. Under mass spectrometric conditions, the molecular ion (M⁺) or a protonated molecule ([M+H]⁺) is formed and detected. sapub.orgresearchgate.net The analysis of fragmentation patterns provides valuable structural clues. For this compound, characteristic fragmentation pathways could include:
Loss of the nitrile group (•CN radical).
Cleavage of the thiazole ring, potentially involving the loss of a sulfur-containing fragment.
Fragmentation of the pyridine ring.
Studying the fragmentation of related heterocyclic systems helps in predicting the behavior of this compound. sapub.org
Table 3: Predicted Mass Spectrometry Data for this compound (C₇H₃N₃S)
| Ion | Formula | Calculated m/z | Analysis Type |
| [M]⁺ | [C₇H₃N₃S]⁺ | 161.0048 | Molecular Ion |
| [M+H]⁺ | [C₇H₄N₃S]⁺ | 162.0120 | ESI-MS (Positive Mode) |
| [M+Na]⁺ | [C₇H₃N₃SNa]⁺ | 183.9939 | ESI-MS (Positive Mode) |
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination
For related thiazolo-pyridine derivatives, X-ray diffraction studies have revealed key structural features. qu.edu.qaacs.org These studies determine the crystal system (e.g., monoclinic, triclinic) and space group (e.g., P2₁/c), which describe the symmetry of the crystal lattice. qu.edu.qaacs.org The analysis confirms the planarity of the fused bicyclic ring system and provides exact measurements of interatomic distances, such as the S-C and S-Csp2 bonds within the thiazole ring. qu.edu.qa
Furthermore, this technique elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonds and π-π stacking interactions between the aromatic rings of adjacent molecules. researchgate.net This information is crucial for understanding the solid-state properties of the material.
Table 4: Example of Crystallographic Data for a Thiazolo-Pyridine Derivative
| Parameter | Example Value | Information Provided |
| Crystal System | Monoclinic | Symmetry of the unit cell. |
| Space Group | P2₁/c | Arrangement of molecules in the crystal. |
| Bond Lengths (Å) | e.g., S-C: 1.734, C≡N: 1.150 | Precise distances between bonded atoms. |
| Bond Angles (°) | e.g., C-S-C: 90.5 | Angles between adjacent bonds. |
| Intermolecular Interactions | π-π stacking, Hydrogen bonds | Forces holding the crystal lattice together. |
Note: The data in this table are representative examples from related structures and not specific to this compound.
Fluorescence Spectroscopy for Photophysical Property Investigation
Fluorescence spectroscopy is used to study the photophysical properties of molecules, specifically their ability to absorb and emit light. This is particularly relevant for heterocyclic compounds like this compound, as many thiazole and pyridine derivatives exhibit interesting fluorescence characteristics. nih.govnih.gov
The analysis involves measuring the absorption (or excitation) and emission spectra of the compound. The absorption spectrum reveals the wavelengths of light the molecule absorbs to reach an excited electronic state. The emission spectrum shows the wavelengths of light emitted as the molecule returns to its ground state.
Key photophysical properties investigated include:
Maximum Absorption (λ_abs) and Emission (λ_em) Wavelengths: These values define the color of light absorbed and emitted.
Stokes Shift: The difference in wavelength between the maximum absorption and emission, which is important for applications in fluorescence imaging and sensing.
Fluorescence Quantum Yield (Φ_F): A measure of the efficiency of the fluorescence process.
Solvatochromism: The change in absorption and emission properties with the polarity of the solvent, which provides insight into the electronic nature of the ground and excited states. nih.gov
Studies on related thiazolo[5,4-d]thiazole (B1587360) and isothiazolo[4,5-b]pyridine derivatives have shown that their fluorescence can be tuned by modifying their chemical structure and that their properties are sensitive to the molecular environment. nih.govnih.gov
Table 5: Representative Photophysical Properties of a Fluorescent Thiazolo-Pyridine Derivative
| Property | Description | Example Observation |
| Absorption Max (λ_abs) | Wavelength of maximum light absorption. | e.g., 350 nm (in Ethanol) |
| Emission Max (λ_em) | Wavelength of maximum light emission. | e.g., 430 nm (in Ethanol) nih.gov |
| Stokes Shift | Difference between λ_em and λ_abs. | e.g., 80 nm |
| Quantum Yield (Φ_F) | Efficiency of fluorescence. | Can range from low to high depending on structure. nih.gov |
Note: The data in this table are representative examples from related structures and not specific to this compound.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The results are used to confirm the empirical formula and assess the purity of a synthesized sample.
For this compound, with the molecular formula C₇H₃N₃S, the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms. A small sample of the purified compound is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured to determine the percentages of C, H, and N. Sulfur is typically determined by other methods.
The experimentally determined percentages are then compared to the calculated theoretical values. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence that the correct compound has been synthesized with a high degree of purity. nih.gov
Table 6: Calculated Elemental Composition for this compound (C₇H₃N₃S)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 52.19 |
| Hydrogen | H | 1.008 | 3 | 3.024 | 1.88 |
| Nitrogen | N | 14.007 | 3 | 42.021 | 26.08 |
| Sulfur | S | 32.06 | 1 | 32.06 | 19.89 |
| Total | 161.182 | 100.00 |
Future Research Directions and Expanding Applications in Chemical Biology
Rational Design and Synthesis of Novel Thiazolo[4,5-c]pyridine-2-carbonitrile Derivatives with Enhanced Specificity
The future of drug discovery centered on the this compound core relies heavily on the rational design and synthesis of new derivatives with superior specificity and potency. Structure-Activity Relationship (SAR) studies are fundamental to this effort, providing insights into how chemical modifications influence biological activity. nih.gov By systematically altering substituents on the pyridine (B92270) and thiazole (B1198619) rings, researchers can optimize interactions with biological targets. For instance, SAR studies on related thiazolo[5,4-b]pyridine (B1319707) derivatives identified that specific substitutions at various positions on the scaffold are crucial for potent inhibitory activity against targets like the c-KIT kinase. nih.gov
Future synthetic strategies will focus on creating diverse libraries of this compound analogs. This involves introducing a variety of functional groups, such as halogens, alkyl, aryl, and heterocyclic moieties, at different positions of the core structure. The goal is to modulate the electronic and steric properties of the molecule to enhance its binding affinity and selectivity for a specific target protein. mdpi.com For example, the introduction of groups like -OCH3, -OH, and -NH2 has been shown to enhance the antiproliferative activity of other pyridine-based compounds. mdpi.com The synthesis of these novel derivatives will employ a range of modern organic chemistry techniques to ensure efficiency and yield. nih.govscirp.org
| Position of Substitution | Potential Modifying Group | Anticipated Impact on Activity | Rationale/Example from Related Scaffolds |
|---|---|---|---|
| Pyridine Ring (Positions 4, 6, 7) | Aryl, Heteroaryl groups | Enhanced binding affinity through π-π stacking interactions | Modification at similar positions in pyrazolopyridines showed significant anticancer activity. scirp.org |
| Pyridine Ring Nitrogen | Alkyl, Acyl groups | Modulation of solubility and pharmacokinetic properties | N-substitution is a common strategy to alter the physicochemical profile of heterocyclic compounds. |
| Thiazole Ring | Amino, Substituted amino groups | Formation of key hydrogen bonds with target protein residues | The 2-aminothiazole (B372263) scaffold is known to interact with the hinge region of various kinases. nih.gov |
| Carbonitrile Group (Position 2) | Bioisosteric replacement (e.g., carboxamide, tetrazole) | Improved metabolic stability and target engagement | The nitrile group is a versatile handle for chemical modification or can be replaced to alter binding modes. |
Exploration of Undiscovered Molecular Targets and Biological Pathways
While thiazolopyridine derivatives are known to interact with a range of biological targets, particularly protein kinases, a vast landscape of potential molecular interactions remains unexplored. researchgate.net The thiazolo[5,4-b]pyridine scaffold, for example, has been used to develop inhibitors for kinases such as PI3K, ITK, BCR-ABL, RAF, and VEGFR2. nih.govresearchgate.net Future research should aim to identify novel protein targets and biological pathways modulated by this compound derivatives.
Advanced chemical biology techniques, such as chemoproteomics, can be employed to systematically map the interactions of these compounds across the entire proteome. youtube.comchemikailproteomics.com This approach can uncover "off-target" effects that may be repurposed for new therapeutic indications and can identify entirely new mechanisms of action. Covalent drugs, which form irreversible bonds with their targets, are a growing area of interest, and research into the covalent targeting of amino acids beyond cysteine, such as lysine, opens up new possibilities for drug discovery. youtube.com By designing derivatives of this compound with reactive moieties, researchers could explore novel covalent inhibitors. Screening these compounds against various cancer cell lines and in disease models will be crucial for elucidating their effects on signaling pathways involved in cell proliferation, apoptosis, and metastasis. nih.gov
Integration of Advanced Computational Methodologies for Predictive Modeling and Lead Optimization
In silico techniques are indispensable in modern drug discovery for accelerating the identification and optimization of lead compounds. nih.gov The integration of advanced computational methodologies will be critical for the efficient development of this compound derivatives. Computational approaches are frequently used to design and analyze new drug candidates for various targets. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build predictive models that correlate the structural features of derivatives with their biological activities. dmed.org.ua These models help in prioritizing the synthesis of compounds with the highest predicted potency. jchemlett.com Molecular docking simulations provide insights into the binding modes of these compounds within the active sites of target proteins, such as kinases or DNA gyrase, guiding the design of modifications to improve binding affinity. nih.govmdpi.com Furthermore, in silico ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can assess the drug-likeness of novel compounds early in the discovery process, helping to avoid costly failures in later stages. researchgate.netnih.gov
| Computational Method | Application | Anticipated Outcome |
|---|---|---|
| Molecular Docking | Predicting the binding orientation and affinity of a ligand to a protein target. | Identification of key interactions (e.g., hydrogen bonds, hydrophobic contacts) to guide rational design. nih.gov |
| QSAR (Quantitative Structure-Activity Relationship) | Developing statistical models to predict the biological activity of compounds based on their physicochemical properties. | Virtual screening of large compound libraries and prioritization of candidates for synthesis. dmed.org.uajchemlett.com |
| Molecular Dynamics (MD) Simulation | Simulating the movement of the ligand-protein complex over time to assess stability. | Understanding the dynamic behavior of the binding interaction and the stability of the complex. nih.gov |
| In Silico ADME/T Prediction | Predicting pharmacokinetic and toxicity properties (e.g., bioavailability, blood-brain barrier penetration). | Early-stage filtering of compounds with poor drug-like properties to improve success rates. nih.govresearchgate.net |
Expanding Applications in Materials Science Research
Beyond their biological applications, thiazolopyridine derivatives have been noted for their potential use in materials science, particularly in the development of semiconductor and photographic materials. researchgate.nettandfonline.com The fused heterocyclic structure provides a rigid, planar scaffold with interesting electronic properties. Future research could focus on leveraging the this compound core to create novel functional materials.
One promising avenue is the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). mdpi.com The nitrogen atoms within the pyridine and thiazole rings, along with the nitrile group, can act as coordination sites for metal ions, enabling the self-assembly of extended 3D structures. mdpi.com These materials could be explored for applications in gas storage, catalysis, and chemical sensing, particularly as luminescent sensors. mdpi.com Additionally, the incorporation of the this compound moiety into conjugated polymers could lead to new organic semiconducting materials for use in electronic devices like Organic Light-Emitting Diodes (OLEDs) and organic solar cells. mdpi.com
Investigation of Naturally Occurring Thiazolopyridine Scaffolds
The thiazole ring is a component of numerous natural products, including vitamin B1 (thiamine) and various bioactive peptides isolated from marine organisms. nih.govnih.gov The fusion of a thiazole with a pyridine ring results in the thiazolopyridine system, which is found in a variety of synthetic products. researchgate.nettandfonline.com While the thiazole and thiazolidine (B150603) scaffolds are present in many natural compounds, the specific fused thiazolopyridine framework is less commonly reported in nature. nih.govrsc.org
Future research should include systematic screening of extracts from natural sources (e.g., plants, marine invertebrates, microorganisms) to identify any naturally occurring molecules containing the thiazolopyridine scaffold. The discovery of such compounds could provide novel chemical starting points for drug development and offer insights into their biosynthetic pathways. Understanding how nature constructs these fused heterocyclic systems could inspire new, efficient chemoenzymatic or biomimetic synthetic routes to these valuable molecules.
Q & A
Q. What are the standard synthetic routes for Thiazolo[4,5-c]pyridine-2-carbonitrile?
this compound is synthesized via multi-step reactions involving condensation and cyclization. For example:
- Step 1 : Condensation of pyridine-2-carbaldehydes with amines in the presence of glacial acetic acid as a catalyst to form chalcone intermediates.
- Step 2 : Cyclization of intermediates with thioglycolic acid under reflux to yield 4-thiazolidinone derivatives.
- Step 3 : Further cyclization with hydroxylamine hydrochloride and KOH in ethanol to form the final thiazolo[4,5-c]isoxazoline derivatives .
- Key reagents : Piperidine (as a base), thioglycolic acid, hydroxylamine hydrochloride.
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Glacial acetic acid, reflux | Chalcone intermediates |
| 2 | Thioglycolic acid, reflux | 4-Thiazolidinones |
| 3 | NH₂OH·HCl, KOH, ethanol | Final cyclized product |
Q. What safety protocols are recommended for handling Thiazolo[4,5-c]pyridine derivatives?
- PPE : Use nitrile or neoprene gloves compliant with EN 374 standards. Inspect gloves before use and avoid skin contact .
- Respiratory protection : Use masks with chemical filters if airborne particles are generated.
- Lab practices : Conduct reactions in fume hoods, dispose of contaminated materials per local regulations, and wash hands post-handling .
Q. How is structural confirmation achieved for this compound?
- Spectroscopy :
- ¹H NMR : Singlet signals at ~6.88 ppm (C=CH chalcone) and ~5.62 ppm (CH thiazolidinone).
- ¹³C NMR : Peaks at 112.90 ppm (CH) and 146.70 ppm (C) confirm carbonitrile groups .
Advanced Research Questions
Q. How can contradictions in spectroscopic data be resolved during structural elucidation?
- Cross-validation : Compare NMR/FTIR data with computational models (e.g., DFT calculations) to confirm peak assignments.
- Isotopic labeling : Use ¹⁵N-labeled intermediates to track nitrogen environments in complex heterocycles .
- X-ray crystallography : Resolve ambiguous signals by determining crystal structures of intermediates or final products .
Q. What mechanistic insights explain the cyclization to this compound?
- Proposed pathway :
Michael addition between 5-arylidine-4-thiazolidinone derivatives and hydroxylamine hydrochloride.
Rearrangement to form intermediates (e.g., D and E in Scheme 2 of ).
Intramolecular cyclization and dehydration to yield the final product.
Q. How do structural modifications impact antimicrobial activity?
- Key findings :
- Derivatives with 1,2,4-triazole moieties (e.g., compounds 7c and 7d) show enhanced antibacterial properties due to improved membrane penetration.
- Electron-withdrawing groups (e.g., -CF₃) at specific positions increase activity against Gram-positive bacteria .
- Table 2 : Activity Data (Example)
| Compound | MIC (μg/mL) against S. aureus |
|---|---|
| 7c | 8.2 |
| 7d | 6.5 |
Q. What computational methods are used to predict reactivity or bioactivity?
- 3D-QSAR : Models based on charge distribution (e.g., using MO–LCAO methods) predict inhibitory activity against targets like VEGFR-2 .
- Molecular docking : Scaffold-hopping strategies (e.g., modifying imidazo[4,5-c]pyridine cores) optimize interactions with kinase binding pockets .
Q. How does the Thorpe-Ziegler reaction apply to related thiazolo-pyridine systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Thiazolo[4,5-c]pyridine structure](https://i.imgur.com/8Q6zY2d.png)
![Thiazolo[4,5-b]pyridine structure](https://i.imgur.com/o2x5s7J.png)
![Thiazolo[5,4-b]pyridine structure](https://i.imgur.com/u1t2X8H.png)
![Thiazolo[5,4-c]pyridine structure](https://i.imgur.com/4gH3n5f.png)
![Thiazolo[3,2-a]pyridine structure](https://i.imgur.com/jV7f9lA.png)
